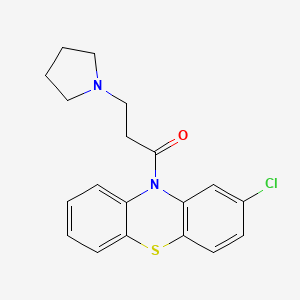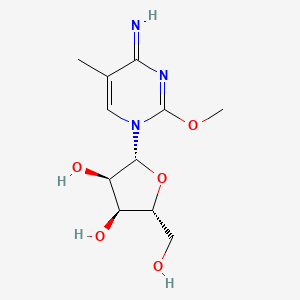
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-imino-2-methoxy-5-methylpyrimidin-1(4H)-yl)tetrahydrofuran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-imino-2-methoxy-5-methylpyrimidin-1(4H)-yl)tetrahydrofuran-3,4-diol” is a complex organic molecule. It features a tetrahydrofuran ring with multiple hydroxyl groups and a substituted pyrimidine moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the pyrimidine moiety. Common synthetic routes may include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Introduction of the Pyrimidine Moiety: This step may involve nucleophilic substitution reactions where the pyrimidine ring is attached to the tetrahydrofuran core.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The methoxy and methyl groups on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes.
Medicine
Drug Development: The compound may serve as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety may interact with nucleic acids or proteins, while the tetrahydrofuran ring may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-amino-2-methoxy-5-methylpyrimidin-1(4H)-yl)tetrahydrofuran-3,4-diol
- (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-imino-2-ethoxy-5-methylpyrimidin-1(4H)-yl)tetrahydrofuran-3,4-diol
Uniqueness
The unique combination of functional groups in the compound provides it with distinct chemical and biological properties, making it a valuable target for research and development.
Propiedades
Fórmula molecular |
C11H17N3O5 |
|---|---|
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-imino-2-methoxy-5-methylpyrimidin-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H17N3O5/c1-5-3-14(11(18-2)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,12,15-17H,4H2,1-2H3/t6-,7-,8-,10-/m1/s1 |
Clave InChI |
MRFUEMWDBPFLOH-FDDDBJFASA-N |
SMILES isomérico |
CC1=CN(C(=NC1=N)OC)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
CC1=CN(C(=NC1=N)OC)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


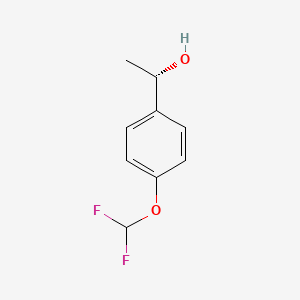
![3-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357989.png)
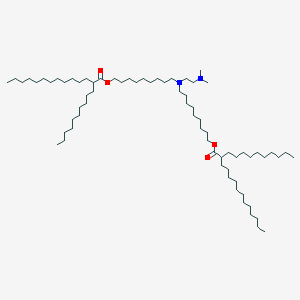
![6-[4-(Allyloxy)phenyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357994.png)
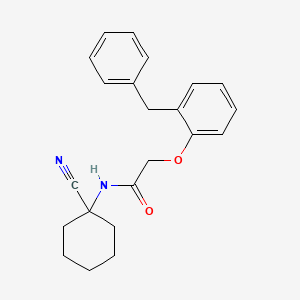


![N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-3-phenyl-2-(1H-tetraazol-1-yl)propanamide](/img/structure/B13358025.png)
![(3S,4R)-4-{methyl[2-(methylamino)ethyl]amino}oxolan-3-ol](/img/structure/B13358031.png)
![4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13358032.png)
![1-{2-[1-(4-isopropylphenyl)-1H-tetraazol-5-yl]-2-adamantyl}piperazine](/img/structure/B13358041.png)
![tert-Butyl 9-(2-ethoxy-2-oxoethylidene)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13358046.png)
![2-((1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13358058.png)
